An In-depth Technical Guide to Biotin-PEG3-CH2COOH for Researchers and Drug Development Professionals
An In-depth Technical Guide to Biotin-PEG3-CH2COOH for Researchers and Drug Development Professionals
Introduction
Biotin-PEG3-CH2COOH is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and targeted protein degradation strategies. This molecule incorporates three key functional domains: a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. The PEG linker, consisting of three ethylene glycol units, enhances the water solubility of the molecule and the resulting conjugates, while also providing a flexible spacer arm to minimize steric hindrance. The terminal carboxylic acid can be activated for covalent linkage to primary amines on proteins, peptides, or other biomolecules. This unique combination of features makes Biotin-PEG3-CH2COOH a versatile tool for a wide range of applications in biomedical research and drug development, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Quantitative Data
A comprehensive summary of the key quantitative data for Biotin-PEG3-CH2COOH is presented in the table below. This information has been compiled from various chemical suppliers and public databases.
| Property | Value |
| Chemical Name | 2-(2-(2-(2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethoxy)acetic acid |
| Synonyms | Biotin-PEG3-Acid, 11-(Biotinamido)-3,6,9-trioxaundecanoic acid |
| Molecular Formula | C18H31N3O7S |
| Molecular Weight | 433.52 g/mol |
| CAS Number | 1189560-96-0 |
| Appearance | White to off-white solid or powder |
| Purity | Typically ≥95% |
| Solubility | Soluble in water, DMSO, and DMF |
| Storage Conditions | Store at -20°C, protected from moisture and light |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Biotin-PEG3-CH2COOH and its application in key experimental workflows.
Synthesis of Biotin-PEG3-CH2COOH
The following protocol is a representative method for the synthesis of Biotin-PEG3-COOH based on analogous chemical syntheses.[1]
Materials:
-
Biotin-PEG3-t-butyl ester (Biotin-PEG3-tBu)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Dissolve Biotin-PEG3-tBu in dichloromethane.
-
Add trifluoroacetic acid to the solution and stir at room temperature for approximately 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture by the careful addition of saturated sodium carbonate solution until the pH is neutral.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield the final product, Biotin-PEG3-COOH, as a white solid.
Biotinylation of Proteins using Biotin-PEG3-CH2COOH
This protocol describes the covalent labeling of primary amines on a target protein.
Materials:
-
Biotin-PEG3-CH2COOH
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Desalting column
Procedure:
-
Activation of Carboxylic Acid:
-
In a dry, inert atmosphere, dissolve Biotin-PEG3-CH2COOH, NHS, and DCC (or EDC) in anhydrous DMF.
-
Allow the reaction to proceed at room temperature for at least 1 hour to form the NHS ester.
-
-
Protein Labeling:
-
Prepare the target protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Add the activated Biotin-PEG3-NHS ester solution to the protein solution. A 10-20 fold molar excess of the biotin reagent over the protein is a good starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove the excess, unreacted biotinylation reagent and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions. The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Application in PROTAC Synthesis
Biotin-PEG3-CH2COOH can serve as a linker to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, forming a PROTAC. The biotin moiety can then be used for purification or detection.
Materials:
-
Biotin-PEG3-CH2COOH
-
Ligand for POI with a free amine group
-
Ligand for E3 ligase with a suitable functional group for conjugation
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Anhydrous DMF
-
Diisopropylethylamine (DIPEA)
-
HPLC for purification
Procedure:
-
Coupling to POI Ligand:
-
Dissolve Biotin-PEG3-CH2COOH, the POI ligand-amine, HATU, and HOBt in anhydrous DMF.
-
Add DIPEA to the reaction mixture and stir at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the Biotin-PEG3-Linker-POI-Ligand conjugate by preparative HPLC.
-
-
Coupling to E3 Ligase Ligand:
-
The purified conjugate from the previous step will have a free functional group (from the E3 ligase ligand) that can be coupled to the corresponding reactive group on the E3 ligase ligand. The specific chemistry will depend on the nature of the reactive groups.
-
Follow standard bioconjugation protocols for the specific coupling reaction.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Protein Pull-Down Assay using a Biotinylated Bait
This protocol outlines the use of a protein biotinylated with Biotin-PEG3-CH2COOH to isolate interacting "prey" proteins from a cell lysate.[2][3][4][5]
Materials:
-
Biotinylated bait protein
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell lysate containing potential prey proteins
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
Procedure:
-
Preparation of Cell Lysate:
-
Lyse cells in an appropriate lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immobilization of Bait Protein:
-
Wash the streptavidin beads/resin with wash buffer.
-
Incubate the beads/resin with the biotinylated bait protein to allow for binding.
-
Wash the beads/resin to remove any unbound bait protein.
-
-
Incubation with Prey Proteins:
-
Add the cell lysate to the beads/resin with the immobilized bait protein.
-
Incubate with gentle rotation to allow for the interaction between the bait and prey proteins.
-
-
Washing:
-
Wash the beads/resin extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads/resin using an appropriate elution buffer. For subsequent analysis by SDS-PAGE and Western blotting, boiling in SDS-PAGE sample buffer is common.
-
Visualizations
Experimental Workflow: Protein Biotinylation
Caption: A flowchart illustrating the key steps in labeling a target protein with Biotin-PEG3-CH2COOH.
Logical Relationship: PROTAC-Mediated Protein Degradation
Caption: The logical steps involved in PROTAC-mediated degradation of a target protein.
Signaling Pathway: Ubiquitin-Proteasome System
Caption: A simplified diagram of the enzymatic cascade in the ubiquitin-proteasome protein degradation pathway.
References
- 1. CN107163243A - A kind of preparation method of Pegylation biotin derivative - Google Patents [patents.google.com]
- 2. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. bioclone.net [bioclone.net]
